molecular formula C21H22N2O3S B2770101 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide CAS No. 852698-81-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide

Cat. No. B2770101
CAS RN: 852698-81-8
M. Wt: 382.48
InChI Key: IASPRZZCOLKOGL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide, also known as Dimebolin, is a chemical compound with potential therapeutic applications. It is a small molecule that has been studied for its ability to modulate various biological pathways, including neurotransmitter signaling and protein aggregation. In

Scientific Research Applications

Disease-modifying Antirheumatic Applications

Research has highlighted the potential of compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide in the context of disease-modifying antirheumatic drugs (DMARDs). For instance, the metabolites of a closely related compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), have shown anti-inflammatory effects in an adjuvant arthritic rat model, indicating potential applications in managing rheumatic diseases (A. Baba, H. Makino, Y. Ohta, T. Sohda, 1998).

Anticancer Properties

A series of quinoxaline derivatives, including N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides, have been synthesized and evaluated for their efficacy in inhibiting cancer cell viability and proliferation. These compounds showed significant inhibitory action on HCT-116 and MCF-7 cancer cells, with certain compounds exhibiting high potency. This suggests their potential role as therapeutic agents in cancer treatment (S. M. El Rayes, G. El-Enany, M. Gomaa, I. Ali, Walid Fathalla, F. Pottoo, F. Khan, 2022).

Coordination Chemistry and Molecular Structures

Studies have also delved into the molecular structures and coordination chemistry of amide derivatives similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide. For instance, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a tweezer-like geometry, offering insights into the spatial orientations of such compounds in anion coordination. This research provides a foundation for understanding the chemical behavior and potential applications of these compounds in more complex chemical systems (D. Kalita, J. Baruah, 2010).

Corrosion Inhibition

Another interesting application involves the use of quinoxalines as corrosion inhibitors for metals. A theoretical study on the inhibition efficiencies of quinoxaline derivatives for copper in nitric acid media highlighted the relationship between molecular structure and inhibition efficiency, suggesting these compounds can serve as effective corrosion inhibitors in industrial applications (A. Zarrouk, B. Hammouti, A. Dafali, M. Bouachrine, H. Zarrok, S. Boukhris, Salem Salem Al-Deyab, 2014).

Mechanism of Action

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-25-18-9-7-15(13-19(18)26-2)11-12-22-20(24)14-27-21-10-8-16-5-3-4-6-17(16)23-21/h3-10,13H,11-12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASPRZZCOLKOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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